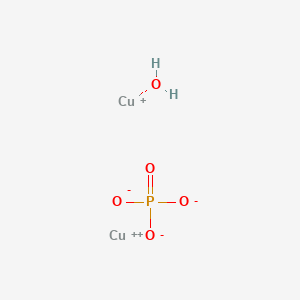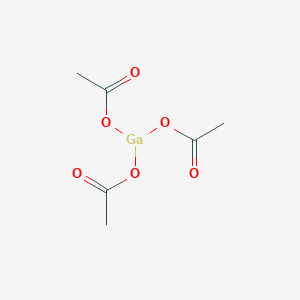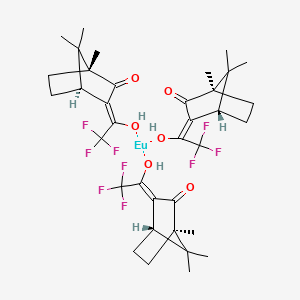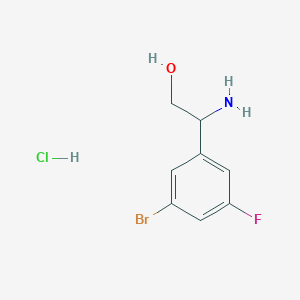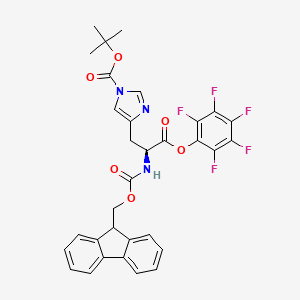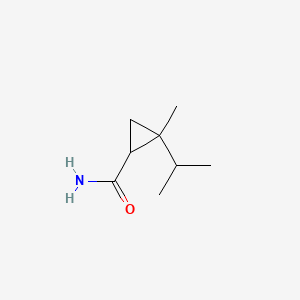
Cyclopropanecarboxamide, 2-methyl-2-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-2-methylcyclopropanecarboxamide is an organic compound that belongs to the class of cyclopropane derivatives. Cyclopropane compounds are known for their unique structural properties, which include a three-membered ring that imparts significant ring strain. This strain makes cyclopropane derivatives highly reactive and interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2-methylcyclopropanecarboxamide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of carbenes with alkenes or cycloalkenes. Carbenes can be generated in situ from diazomethane or other carbene precursors . The reaction conditions often involve the use of light, heat, or metal catalysts to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of cyclopropane derivatives, including 2-Isopropyl-2-methylcyclopropanecarboxamide, may involve more scalable methods such as the use of zinc powder in a mixture of t-butyl alcohol and water for cyclisation reactions . These methods are designed to be efficient and cost-effective for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-2-methylcyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-2-methylcyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-2-methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Isopropyl-2-methylcyclopropanecarboxamide include other cyclopropane derivatives such as:
- Cyclopropanecarboxamide
- 2-Methylcyclopropanecarboxamide
- 2-Isopropylcyclopropanecarboxamide
Uniqueness
What sets 2-Isopropyl-2-methylcyclopropanecarboxamide apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
2-methyl-2-propan-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H15NO/c1-5(2)8(3)4-6(8)7(9)10/h5-6H,4H2,1-3H3,(H2,9,10) |
InChI-Schlüssel |
UTQFCVPILHVRLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CC1C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



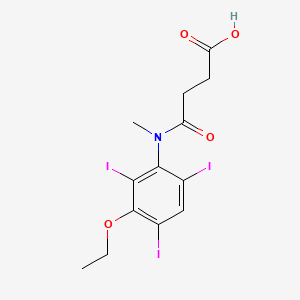
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)

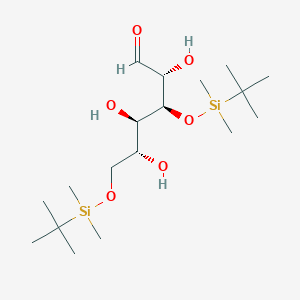
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
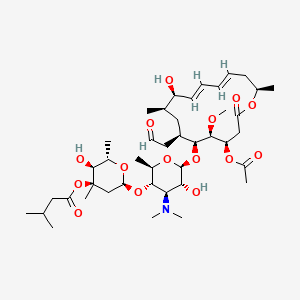
![N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)
